molecular formula C14H14N4OS2 B216016 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216016
M. Wt: 318.4 g/mol
InChI Key: UICRWRPTIDKAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrano[2,3-c]pyrazole derivative, which makes it an important molecule for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile leads to the disruption of these cellular processes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are still being studied. However, it has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been reported to have antimicrobial and antifungal properties. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent inhibition of CK2, which makes it a potential drug candidate for the treatment of cancer and other diseases. The compound is also easy to synthesize and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability. The compound may also have off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the research on 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to study the structure-activity relationship of this compound and its derivatives to optimize its potency and selectivity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. The compound can also be used as a tool to study the role of CK2 in various cellular processes. Finally, the compound can be used as a starting material for the synthesis of other pyrano[2,3-c]pyrazole derivatives with potential biological activities.
In conclusion, 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with potential applications in various fields of research. Its potent inhibition of CK2 makes it a potential drug candidate for the treatment of cancer and other diseases. The compound has also been reported to have antimicrobial, antifungal, and antioxidant properties. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its potency and selectivity.

Synthesis Methods

The synthesis of 6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 2-thiophenecarboxaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, ethyl cyanoacetate, and ammonium acetate in ethanol. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in various fields of research. It is a potent inhibitor of protein kinase CK2, which makes it a potential drug candidate for the treatment of cancer and other diseases. It has also been reported to have antimicrobial, antifungal, and antioxidant properties. The compound can be used as a probe to study the role of CK2 in various cellular processes. It can also be used as a starting material for the synthesis of other pyrano[2,3-c]pyrazole derivatives with potential biological activities.

properties

Product Name

6-Amino-4-[2-(methylsulfanyl)ethyl]-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C14H14N4OS2

Molecular Weight

318.4 g/mol

IUPAC Name

6-amino-4-(2-methylsulfanylethyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H14N4OS2/c1-20-6-4-8-9(7-15)13(16)19-14-11(8)12(17-18-14)10-3-2-5-21-10/h2-3,5,8H,4,6,16H2,1H3,(H,17,18)

InChI Key

UICRWRPTIDKAPK-UHFFFAOYSA-N

SMILES

CSCCC1C(=C(OC2=NNC(=C12)C3=CC=CS3)N)C#N

Canonical SMILES

CSCCC1C(=C(OC2=NNC(=C12)C3=CC=CS3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.